molecular formula C20H18N2OS B11950922 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- CAS No. 89144-84-3

1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)-

Cat. No.: B11950922
CAS No.: 89144-84-3
M. Wt: 334.4 g/mol
InChI Key: FETQRPMUEGBANJ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- is a dihydropyrazole derivative featuring a 4-methoxyphenyl group at position 5, a phenyl group at position 1, and a thienyl substituent at position 3. This structure places it within a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties .

Properties

CAS No.

89144-84-3

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C20H18N2OS/c1-23-17-11-9-15(10-12-17)19-14-18(20-8-5-13-24-20)21-22(19)16-6-3-2-4-7-16/h2-13,19H,14H2,1H3

InChI Key

FETQRPMUEGBANJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds synthesized from the pyrazole framework have been evaluated for their cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7). These studies indicate that modifications to the pyrazole structure can enhance antitumor activity .
    • A notable study demonstrated that specific derivatives linked to the pyrazole moiety displayed good-to-excellent antitumor activity in vitro, suggesting that this compound could be further explored for developing new anticancer drugs .
  • Enzyme Inhibition :
    • Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes. For example, compounds containing the pyrazole structure have been tested as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. The inhibitory potency varies significantly based on structural modifications .
    • In silico docking studies have suggested that the compound can effectively bind to enzyme active sites, potentially leading to new anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- typically involves the condensation of appropriate precursors under controlled conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.
  • X-ray Crystallography : Employed to elucidate the three-dimensional arrangement of atoms within the crystal structure of the compound .

Case Study 1: Antitumor Activity Evaluation

A series of novel indole derivatives linked to the pyrazole moiety were synthesized and tested for anticancer activity. The results indicated that these compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition capabilities of pyrazole derivatives revealed that certain substituents on the pyrazole ring could significantly influence their inhibitory potency against lipoxygenase enzymes. This study utilized both experimental assays and computational modeling to understand binding interactions at a molecular level .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 5-(4-methoxyphenyl), 1-phenyl, 3-(thienyl) Not reported Hypothesized antimicrobial/analgesic -
4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) 4-chlorophenyl, fluorophenyl, triazolyl, thiazole Not reported Antimicrobial activity
4a (1-(4-(1H-pyrazol-5-yl)phenyl)-3-phenylthiourea) 4-methoxyphenyl at pyrazole 5-position Not reported Maximum analgesic activity
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 4-chlorophenyl, trifluoromethyl 408.37 High crystallinity, potential bioactivity
1H-Pyrazole,4,5-dihydro-5-[5-(4-methoxy-2-nitrophenyl)-2-furanyl]-3-(4-nitrophenyl)- (CAS 651059-90-4) Nitro, furanyl, methoxyphenyl 408.36 High density (1.49 g/cm³), acidic (pKa ~1.73)
N-((4,5-dihydro-5-(4-methoxyphenyl)-1-thiocarbamoyl-1-H-pyrazol-3-ylamino)...thiazolidine-4-carboxamide Thiazolidine, thiocarbamoyl Not reported Broad-spectrum antimicrobial (MIC 3.12 μg/ml)

Key Observations:

  • Halogen vs. Methoxy Substitution : Chloro (Cl) and bromo (Br) derivatives (e.g., compound 4 ) exhibit isostructural crystal packing but differ in halogen-based intermolecular interactions, which may influence binding to biological targets . In contrast, methoxy groups enhance electron density, improving analgesic activity (e.g., compound 4a ) .
  • Thienyl vs. Thiazole/Thiazolidine : The thienyl group in the target compound may confer distinct electronic properties compared to thiazole-containing analogues (e.g., compound WIGQIO in ), which are associated with antimicrobial activity due to sulfur-mediated interactions .
  • Trifluoromethyl groups (e.g., ) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Crystallographic and Conformational Comparisons

  • The target compound’s dihydropyrazole core likely adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering parameters . Isostructural analogues (e.g., compounds 4 and 5 ) exhibit similar conformations despite halogen differences, with crystal packing adjusted to accommodate substituent size and polarity .
  • Thienyl-containing derivatives may display altered π-π stacking compared to phenyl or pyridinylcarbonyl analogues (e.g., –21), influencing solubility and solid-state stability .

Pharmacological Activity

  • Antimicrobial Activity : The thiocarbamoyl-thiazolidine derivative () shows potent antimicrobial activity, suggesting that sulfur-containing moieties enhance efficacy against bacterial and fungal pathogens . The target compound’s thienyl group may similarly contribute to such activity.
  • Analgesic Activity : Electron-releasing groups (e.g., 4-methoxyphenyl in 4a ) correlate with heightened analgesic effects, likely due to increased receptor binding affinity .

Biological Activity

1H-Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The compound 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl) (CAS No. 89144-84-3) exhibits a unique structure that may contribute to its biological efficacy. This article reviews the current understanding of its biological activity based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O2C_{25}H_{24}N_{2}O_{2} with a molecular weight of approximately 384.48 g/mol. The structure features a pyrazole ring fused with thienyl and methoxyphenyl groups, which are known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC25H24N2O2
Molecular Weight384.48 g/mol
CAS Number89144-84-3

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl) have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated inhibition rates of up to 85% for TNF-α at concentrations as low as 10 µM , compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. A study evaluated the efficacy of various pyrazole compounds against several bacterial strains, including E. coli and Bacillus subtilis. The tested compounds exhibited significant antibacterial activity, with some showing inhibition comparable to standard antibiotics .

Neuroprotective Effects

Research has indicated that certain pyrazole derivatives can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Modifications in the structure of pyrazoles have led to enhanced selectivity and potency against nNOS . The derivative 3r , featuring multiple methoxy groups, was identified as a potent inhibitor.

Synthesis and Evaluation

In a recent synthesis study, researchers prepared a series of pyrazole derivatives including 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl) . These compounds were evaluated for various biological activities:

  • Anti-inflammatory : Inhibition of TNF-α and IL-6.
  • Antimicrobial : Effective against Staphylococcus aureus and Candida albicans.

The results indicated that modifications at the phenyl and thienyl positions significantly influenced biological activity .

Q & A

What are the common synthetic routes for preparing 4,5-dihydropyrazole derivatives with thiophene and methoxyphenyl substituents?

Level: Basic
Answer:
The synthesis typically involves cyclocondensation of chalcone derivatives (α,β-unsaturated ketones) with hydrazine hydrate or substituted hydrazines. For example, (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one can be refluxed with hydrazine hydrate in glacial acetic acid to form the dihydropyrazole core . Thiophene substituents are introduced via pre-functionalized chalcones or post-synthetic modifications, such as Suzuki coupling or nucleophilic substitution. Multi-step protocols often employ TLC or HPLC to monitor intermediate purity .

How can researchers optimize reaction conditions to improve the yield of 1H-pyrazole derivatives during multi-step synthesis?

Level: Advanced
Answer:
Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol/glacial acetic acid mixtures improve cyclocondensation .
  • Catalyst use: Acidic (e.g., HCl) or basic catalysts (e.g., KOH) accelerate specific steps, such as thiazolidinone ring formation .
  • Temperature control: Reflux conditions (~80–100°C) are critical for cyclization, but lower temperatures prevent decomposition in sensitive steps .
  • Purification: Recrystallization from DMF/ethanol (1:1) or column chromatography improves final purity .

What spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of 4,5-dihydropyrazole compounds?

Level: Basic
Answer:

  • NMR spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions and diastereomeric ratios (e.g., methoxyphenyl proton signals at δ 3.7–3.9 ppm) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254–280 nm) quantifies purity (>95% typically required) .
  • X-ray crystallography: Resolves absolute configuration and hydrogen-bonding networks in single crystals .
  • Mass spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+^+ for C20_{20}H18_{18}N2_2OS requires m/z 334.114) .

How do structural modifications at the 3-(thienyl) and 5-(4-methoxyphenyl) positions influence the compound’s pharmacological activity?

Level: Advanced
Answer:

  • 3-(Thienyl): Enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves lipophilicity (logP ~2.5–3.0), aiding blood-brain barrier penetration .
  • 5-(4-Methoxyphenyl): The methoxy group increases electron density, stabilizing charge-transfer interactions. Substitution with electron-withdrawing groups (e.g., nitro) reduces anti-inflammatory activity but boosts antimicrobial effects .
  • Hybrid derivatives: Combining thiophene with thiazolidinone moieties (e.g., via Mannich reactions) amplifies anticancer activity by inducing apoptosis via caspase-3 activation .

What contradictions exist in reported biological activity data for thiophene-containing pyrazolines, and how can they be resolved methodologically?

Level: Advanced
Answer:

  • Contradictions: Some studies report potent COX-2 inhibition (IC50_{50} < 1 µM) , while others show negligible effects due to assay variability (e.g., cell-free vs. cell-based systems).
  • Resolution strategies:
    • Standardize assays: Use isogenic cell lines and consistent IC50_{50} calculation methods.
    • Comparative docking: Validate SAR trends using molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities .
    • Meta-analysis: Pool data from multiple studies to identify outliers and adjust for solvent/DMSO interference .

What computational approaches are recommended for predicting the reactivity and stability of dihydropyrazole derivatives in silico?

Level: Advanced
Answer:

  • DFT calculations: Gaussian09 or ORCA software optimizes geometries at the B3LYP/6-31G(d) level to predict tautomeric equilibria (e.g., thione-thiol forms) and frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) .
  • MD simulations: GROMACS models solvation effects and predicts degradation pathways (e.g., hydrolysis at pH < 3).
  • ADMET prediction: SwissADME or pkCSM estimates bioavailability (%F > 30) and toxicity (LD50_{50} > 500 mg/kg) .

How do solvent polarity and protic/aprotic properties affect the tautomeric equilibrium of 4,5-dihydropyrazole-thione derivatives?

Level: Advanced
Answer:

  • Polar protic solvents (e.g., H2_2O, MeOH): Stabilize thione tautomers via H-bonding, shifting equilibrium toward the thiol form (Keq_{eq} ~102^2) .
  • Aprotic solvents (e.g., DMSO, DMF): Favor enol tautomers due to reduced dielectric screening, enhancing reactivity in alkylation reactions .
  • Quantitative analysis: UV-Vis spectroscopy (λmax_{max} 270–290 nm for thione) or 1^1H NMR (δ 10–12 ppm for thiol protons) monitors tautomer ratios .

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